molecular formula C15H23N3O3S B7718262 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide

2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B7718262
M. Wt: 325.4 g/mol
InChI Key: BTVRDUKSMMUEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide, also known as Compound X, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to have an effect on the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying their function. However, one limitation is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. It may also be useful for studying the function of specific enzymes and proteins in the body, and for developing new drugs that target these proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound X, and to identify any potential side effects or limitations of its use.

Synthesis Methods

2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One method involves the reaction of pyridine-3-carboxylic acid with N-cyclohexylmethylamine to form a key intermediate, which is then reacted with chloroacetyl chloride to produce this compound X.

Scientific Research Applications

2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. It has also been studied for its potential as a tool for studying the function of certain proteins and enzymes.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-22(20,21)18(14-7-3-2-4-8-14)12-15(19)17-11-13-6-5-9-16-10-13/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVRDUKSMMUEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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